
Benzoic acid, 5-amino-2-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-amino-2-(octyloxy)- is a bioactive chemical.
Scientific Research Applications
Antibacterial Activity
One of the prominent applications of benzoic acid, 5-amino-2-(octyloxy)- is its role as an antibacterial agent. Research indicates that derivatives of benzoic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study: Synergistic Effects with Antibiotics
A study synthesized various benzoic acid derivatives, including 5-amino-2-(octyloxy)-, and assessed their antibacterial properties. The findings revealed that certain compounds exhibited synergistic effects when combined with established antibiotics targeting bacterial cell wall biosynthesis. Specifically, the compound demonstrated an effective inhibition of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are crucial for bacterial cell wall formation. The most active compounds showed an ED50 of approximately 0.15 μg/mL, indicating potent antibacterial activity .
Pharmaceutical Applications
Benzoic acid derivatives are widely studied for their potential in drug discovery and development. The structural modifications of benzoic acid can lead to compounds with enhanced pharmacological profiles.
Table 1: Summary of Antibacterial Activity
Compound Name | ED50 (μg/mL) | Mechanism of Action |
---|---|---|
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid | ~0.15 | Inhibition of UPPS and UPPP |
Benzoic acid, 5-amino-2-(octyloxy)- | TBD | Potential synergistic effects with antibiotics |
Material Science
In addition to its biological applications, benzoic acid, 5-amino-2-(octyloxy)- is being explored in material science for its potential use in polymer synthesis and modification. The octyloxy substituent enhances the compound's solubility in organic solvents, making it suitable for various applications in organic synthesis.
Case Study: Polymer Modification
Research has demonstrated that incorporating benzoic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. The octyloxy group allows for better dispersion within polymer systems, leading to enhanced performance characteristics in applications such as coatings and adhesives .
Environmental Applications
Benzoic acids are also studied for their roles in environmental science, particularly in the degradation of pollutants. Their ability to interact with various environmental matrices makes them candidates for remediation strategies.
Case Study: Pollutant Degradation
Studies have shown that certain benzoic acid derivatives can facilitate the breakdown of hazardous organic compounds in contaminated soils and water systems. The presence of functional groups such as amino and alkoxy enhances their reactivity towards pollutants, making them valuable in bioremediation efforts .
Properties
CAS No. |
13737-93-4 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
5-amino-2-octoxybenzoic acid |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(16)11-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18) |
InChI Key |
HPWUSHVGTQVRIV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
13737-93-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, 5-amino-2-(octyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.